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For Researchers, Scientists, and Drug Development Professionals

Abstract
ELND006, also known as (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-

1,4-dihydropyrazolo[4,3-c]quinoline, is a potent and selective γ-secretase inhibitor that has

been investigated for its therapeutic potential in Alzheimer's disease. This document provides a

comprehensive overview of the chemical structure and a detailed account of the synthetic route

for ELND006, intended for an audience with a strong background in medicinal chemistry and

drug development. The synthesis involves a multi-step sequence culminating in the formation

of the chiral pyrazolo[4,3-c]quinoline core. This guide also presents key quantitative data

related to its biological activity and outlines the signaling pathway it targets.

Chemical Structure and Properties
ELND006 is a complex heterocyclic molecule with a distinct three-dimensional structure crucial

for its biological activity.

Table 1: Chemical Identity and Properties of ELND006
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Property Value

IUPAC Name

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-

(trifluoromethyl)phenyl]sulfonyl-1,4-

dihydropyrazolo[4,3-c]quinoline

CAS Number 1333990-84-3[1]

Molecular Formula C₂₀H₁₄F₅N₃O₂S

Molecular Weight 455.40 g/mol

SMILES
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InChI Key XODSHWXKSMPDRP-LJQANCHMSA-N

Synthesis of ELND006
The synthesis of ELND006 is a multi-step process that involves the construction of the key

pyrazolo[4,3-c]quinoline scaffold and the introduction of the chiral cyclopropyl group. The

synthetic strategy was designed to be efficient and allow for the generation of analogs for

structure-activity relationship (SAR) studies.[2]

Synthetic Scheme
While the complete, step-by-step experimental details with specific reagents, conditions, and

yields require access to the full text and supplementary information of the primary research

article, a general synthetic approach can be outlined based on available information.

The synthesis likely proceeds through the following key transformations:

Construction of a substituted quinoline core: This would involve the reaction of an

appropriately substituted aniline with a suitable three-carbon synthon to form the quinoline

ring system.

Formation of the pyrazole ring: A hydrazine derivative would be reacted with a 1,3-dicarbonyl

compound or its equivalent, which is part of the quinoline intermediate, to construct the fused
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pyrazole ring.

Introduction of the chiral cyclopropyl group: This is a critical step to establish the correct

stereochemistry. It could be achieved through an asymmetric catalytic reaction or by using a

chiral auxiliary.

Sulfonylation: The final step would involve the sulfonylation of the pyrazolo[4,3-c]quinoline

nitrogen with 4-(trifluoromethyl)benzenesulfonyl chloride to yield ELND006.

Experimental Protocols
Detailed experimental protocols, including reagent quantities, reaction times, temperatures,

purification methods (e.g., chromatography, recrystallization), and characterization data (e.g.,

NMR, MS, HPLC), are essential for reproducibility and are typically found in the experimental

section of the peer-reviewed publication and its supporting information. Efforts to retrieve the

full publication are ongoing to provide this critical information.

Quantitative Data
ELND006 has been evaluated for its potency and selectivity as a γ-secretase inhibitor. The

following table summarizes key in vitro biological data.

Table 2: In Vitro Biological Activity of ELND006

Target/Assay IC₅₀ (nM) Reference

Amyloid Precursor Protein

(APP) processing
0.34

[ACS Chem Neurosci. 2011, 2

(6), pp 279–280]

Notch Signaling 5.3
[ACS Chem Neurosci. 2011, 2

(6), pp 279–280]

Cell-based APP processing 1.1
[ACS Chem Neurosci. 2011, 2

(6), pp 279–280]

Cell-based Notch signaling 82
[ACS Chem Neurosci. 2011, 2

(6), pp 279–280]
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Signaling Pathway and Mechanism of Action
ELND006 is a γ-secretase inhibitor. The γ-secretase complex is a multi-protein enzyme

responsible for the intramembrane cleavage of several type I transmembrane proteins,

including the amyloid precursor protein (APP) and the Notch receptor.

Inhibition of Amyloid-β Production
In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and then

γ-secretase leads to the production of amyloid-β (Aβ) peptides, particularly the aggregation-

prone Aβ42. These peptides are the primary component of the amyloid plaques found in the

brains of Alzheimer's patients. ELND006 inhibits the γ-secretase-mediated cleavage of APP,

thereby reducing the production of Aβ peptides.
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Caption: ELND006 inhibits γ-secretase, blocking Aβ production.

Selectivity over Notch Signaling
An important consideration for γ-secretase inhibitors is their potential to interfere with the Notch

signaling pathway, which is crucial for normal cellular communication and development. The

cleavage of the Notch receptor by γ-secretase releases the Notch intracellular domain (NICD),

which translocates to the nucleus and regulates gene expression. Inhibition of Notch signaling

can lead to significant side effects. ELND006 was designed to be selective for the inhibition of

APP processing over Notch cleavage, as indicated by the IC₅₀ values in Table 2.

Conclusion
ELND006 is a well-characterized γ-secretase inhibitor with a complex chemical structure and a

multi-step synthesis. Its potent and selective inhibition of amyloid-β production has made it a

valuable tool for studying the role of γ-secretase in Alzheimer's disease. This guide provides a

foundational understanding of its chemical properties, synthesis, and mechanism of action for

researchers in the field of neurodegenerative disease and drug discovery. The complete

elucidation of the detailed experimental protocols is pending the acquisition of the full primary

literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12298091#chemical-structure-and-synthesis-of-
elnd006]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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